molecular formula C18H15NO4 B14408712 1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene CAS No. 83054-19-7

1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene

Katalognummer: B14408712
CAS-Nummer: 83054-19-7
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: CWPBIPCCFYWQGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 1-position and a 2-methyl-4-nitrophenoxy group at the 4-position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene typically involves the following steps:

    Nitration: The nitration of 2-methylphenol to produce 2-methyl-4-nitrophenol.

    Etherification: The reaction of 2-methyl-4-nitrophenol with 1-methoxynaphthalene under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-4-nitronaphthalene: Similar structure but lacks the 2-methyl group.

    2-Methoxy-1,4-naphthoquinone: Contains a quinone moiety instead of the nitrophenoxy group.

    4-Methoxy-1-naphthoic acid: Contains a carboxylic acid group instead of the nitrophenoxy group.

Uniqueness

1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both the methoxy and nitrophenoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

83054-19-7

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

1-methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C18H15NO4/c1-12-11-13(19(20)21)7-8-16(12)23-18-10-9-17(22-2)14-5-3-4-6-15(14)18/h3-11H,1-2H3

InChI-Schlüssel

CWPBIPCCFYWQGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C3=CC=CC=C32)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.